molecular formula C34H67NO4 B593887 N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine CAS No. 890041-50-6

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

Cat. No. B593887
CAS RN: 890041-50-6
M. Wt: 553.9
InChI Key: YWZGQPJRQXHVQX-UMKNRRHWSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. Techniques like thermal analysis, solubility tests, and reactivity tests can be used .

Scientific Research Applications

  • Synthesis and Labeling

    Research has been conducted on the synthesis of various sphingosine stereoisomers and their derivatives, including methods suitable for the synthesis of tritium-labeled compounds. These methods are critical for studying the biological activities and interactions of sphingosine and its derivatives (Shoyama et al., 1978).

  • Stable Isotope Labeling and Biological Incorporation

    2-hydroxypalmitoyl-sphinganine (dihydroceramide) labeled with a stable isotope has been prepared and used for analyzing sphingolipid metabolism in mice. This research demonstrates the utility of stable isotope-labeled sphingosine derivatives in biological studies (Fukami et al., 2010).

  • Chemical Synthesis for Research Applications

    Efficient chemical synthesis methods for D-erythro-sphingosine have been developed, facilitating the study of this compound and its analogs in various biological contexts (Murakami & Hato, 1996).

  • Interaction with Cholesterol

    The interaction of cholesterol with synthetic sphingomyelin derivatives, including modifications of D-erythro-sphingosine, has been studied to understand the structural requirements of these interactions in model membranes (Grönberg et al., 1991).

  • Enzymatic Synthesis and Biological Activity

    Studies on the enzymatic synthesis of sphingolipids, including modifications of D-erythro-sphingosine, provide insights into the biological roles of these compounds. For example, the enzymatic synthesis of N,N-dimethyl-D-erythro-sphingenine and its effect on protein kinase C inhibition have been explored (Igarashi & Hakomori, 1989).

  • Pharmacological Applications

    D-erythro-sphingosine has been studied as a pharmacological inhibitor of protein kinase C in human platelets, demonstrating its potential therapeutic applications (Khan et al., 1990).

  • DNA Interaction Studies

    Research on the interaction of sphingolipid degradation products, such as trans-2-hexadecenal derived from sphingosine 1-phosphate, with DNA has been conducted. This provides insights into the potential mutagenic consequences of these interactions (Upadhyaya et al., 2012).

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action would be studied. This involves understanding how the compound interacts with its target and produces its effect .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGQPJRQXHVQX-UMKNRRHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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